

Measuring Coproporphyrin I to Study Drug-Drug Interactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Coproporphyrinogen I*

Cat. No.: *B1212610*

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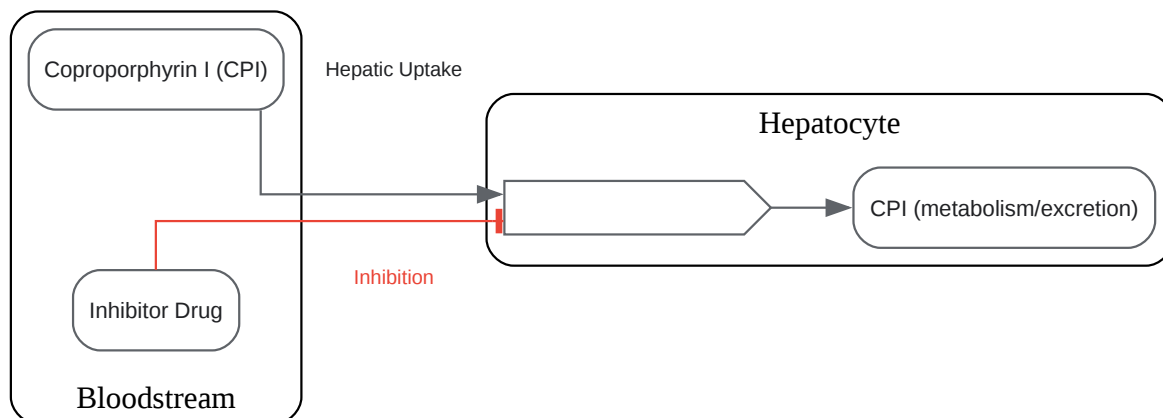
For Researchers, Scientists, and Drug Development Professionals

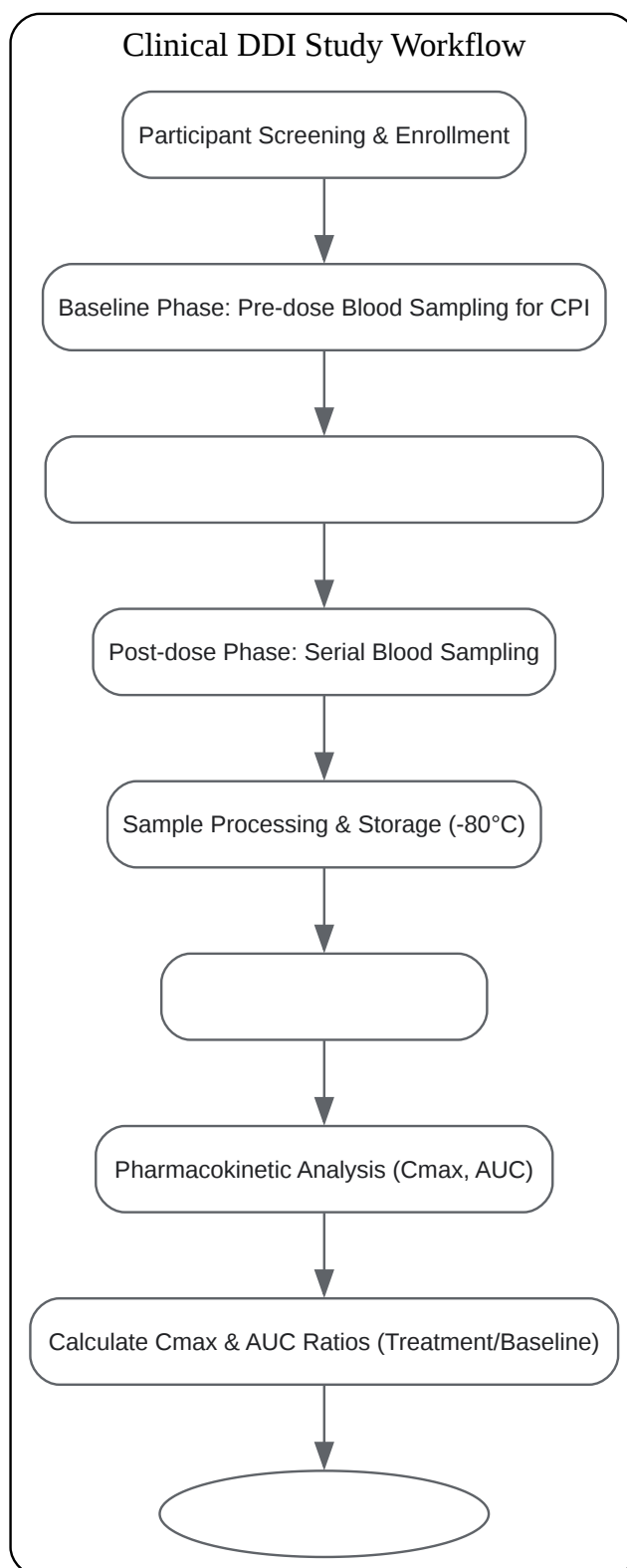
Introduction

Coproporphyrin I (CPI) has emerged as a sensitive and specific endogenous biomarker for assessing the potential of investigational drugs to cause drug-drug interactions (DDIs) mediated by the inhibition of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). These transporters are crucial for the hepatic uptake of numerous drugs, and their inhibition can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. Monitoring changes in plasma CPI levels provides a valuable tool in early clinical development to characterize the DDI risk of a new molecular entity, potentially streamlining the drug development process and in some cases, replacing the need for dedicated DDI studies with probe substrates.[1][2]

Mechanism of Action: The Role of OATP1B1/3 in Coproporphyrin I Clearance

Coproporphyrin I is a byproduct of the heme biosynthesis pathway. Under normal physiological conditions, it is predominantly cleared from the bloodstream via hepatic uptake mediated by OATP1B1 and OATP1B3 transporters located on the sinusoidal membrane of hepatocytes.[3][4] When a drug inhibits these transporters, the hepatic uptake of CPI is reduced, leading to an accumulation and measurable increase in its plasma concentration. This elevation in plasma CPI serves as a direct indicator of OATP1B1/3 inhibition.[1][4]





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